
2-(Methoxycarbonyl)phenylzinc iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methoxycarbonyl)phenylzinc iodide is an organozinc compound with the molecular formula C8H7IO2Zn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its reactivity and stability in solution.
準備方法
Synthetic Routes and Reaction Conditions
2-(Methoxycarbonyl)phenylzinc iodide can be synthesized through the direct insertion of zinc into organic halides in the presence of lithium chloride. This method involves the reaction of 2-(methoxycarbonyl)phenyl iodide with zinc powder in a suitable solvent like tetrahydrofuran (THF) or dimethoxyethane (DME). The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.
化学反応の分析
Types of Reactions
2-(Methoxycarbonyl)phenylzinc iodide undergoes various types of reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can participate in reduction reactions to form alcohols.
Substitution: It is commonly used in nucleophilic substitution reactions to introduce the phenyl group into other molecules.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of palladium catalysts and bases like potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
科学的研究の応用
2-(Methoxycarbonyl)phenylzinc iodide has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and materials.
作用機序
The mechanism of action of 2-(Methoxycarbonyl)phenylzinc iodide involves its role as a nucleophile in various organic reactions. It forms a bond with electrophilic carbon atoms, facilitating the formation of new carbon-carbon bonds. The presence of the zinc atom enhances its reactivity and stability, making it an effective reagent in cross-coupling reactions .
類似化合物との比較
Similar Compounds
- Phenylzinc iodide
- 2-Methoxyphenylzinc iodide
- 4-Methylphenylzinc iodide
Uniqueness
2-(Methoxycarbonyl)phenylzinc iodide is unique due to the presence of the methoxycarbonyl group, which provides additional reactivity and selectivity in organic synthesis. This functional group allows for further modifications and transformations, making it a versatile reagent compared to its counterparts .
特性
IUPAC Name |
iodozinc(1+);methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7O2.HI.Zn/c1-10-8(9)7-5-3-2-4-6-7;;/h2-5H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQFDUOYBXJOJI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=[C-]1.[Zn+]I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
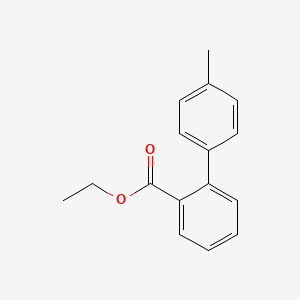
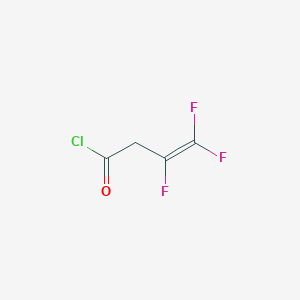
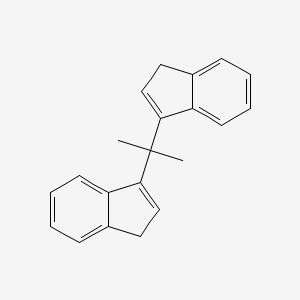

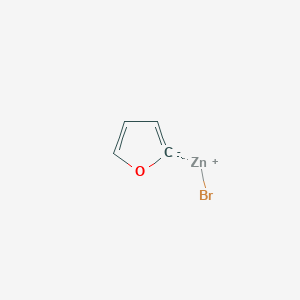
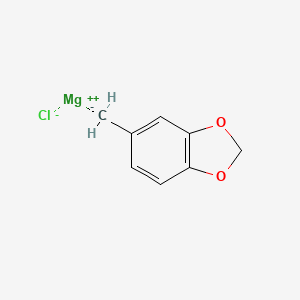
![6-Methylbenzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)

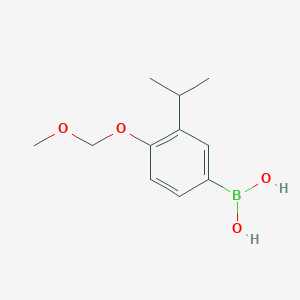
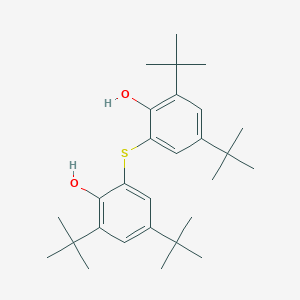
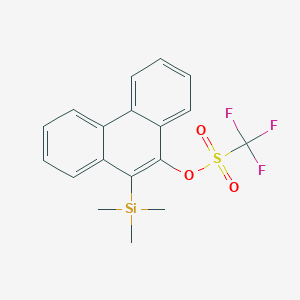
![(1R)-2-[tert-Butyl(dimethyl)silyl]oxy-1-(2-pyridyl)ethanol](/img/structure/B6317571.png)
